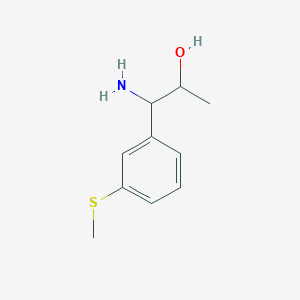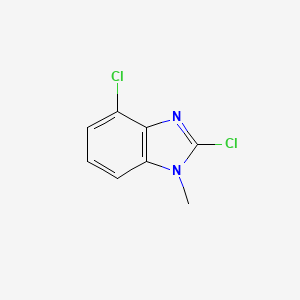![molecular formula C9H10N2O2S B13033646 2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13033646.png)
2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both a dimethylamino group and a carboxylic acid group in its structure allows for diverse chemical reactivity and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in the presence of a base such as sodium ethoxide. This reaction proceeds through a cyclocondensation mechanism, forming the thieno[3,2-b]pyrrole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors or modulators of specific biological targets.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyrrole-2-carboxylic acid: This compound is structurally similar but differs in the position of the carboxylic acid group.
Thieno[2,3-b]pyrrole-4-carboxylic acid: Another similar compound with a different substitution pattern on the pyrrole ring.
Uniqueness
2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both a dimethylamino group and a carboxylic acid group, which confer distinct chemical reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10N2O2S |
|---|---|
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
2-(dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-11(2)8-4-5-7(14-8)3-6(10-5)9(12)13/h3-4,10H,1-2H3,(H,12,13) |
Clé InChI |
HZYZETVUMCFZFV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(S1)C=C(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13033576.png)
![5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)

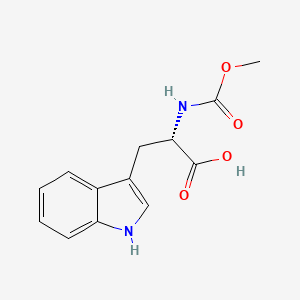
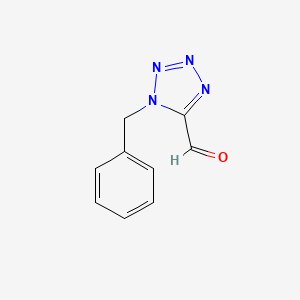

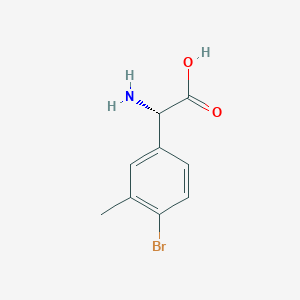

![2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate](/img/structure/B13033630.png)
![2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL](/img/structure/B13033631.png)
![(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033634.png)
